molecular formula C14H10ClN3OS2 B2736974 5-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034537-77-2

5-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2736974
CAS No.: 2034537-77-2
M. Wt: 335.82
InChI Key: NDLRUVFYBYDARJ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 5-chlorothiophene-2-carboxamide core linked via a methyl group to a pyrazine ring substituted at position 3 with a thiophen-3-yl moiety. Its molecular formula is C₁₄H₁₀ClN₃OS₂ (calculated based on structural analysis).

Properties

IUPAC Name

5-chloro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS2/c15-12-2-1-11(21-12)14(19)18-7-10-13(17-5-4-16-10)9-3-6-20-8-9/h1-6,8H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLRUVFYBYDARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NC=CN=C2CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of thiophene derivatives with pyrazine intermediates under controlled conditions . Industrial production methods often optimize these reactions for scale-up, ensuring high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

The compound exhibits a range of biological activities, including antimicrobial and anticancer properties. Recent studies have highlighted its effectiveness against various pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that derivatives of thiophene carboxamides, including the compound , show significant antibacterial activity. For instance, a study evaluated several thiophene derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to 5-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide exhibited higher efficacy against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis compared to Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. A notable study reported that the compound exhibited dose-dependent cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 15 µM after 48 hours of treatment .

Cell Line IC50 Value
MCF-7 (Breast Cancer)15 µM
HePG-2 (Liver Cancer)20 µM
PC-3 (Prostate Cancer)18 µM

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimicrobial and anticancer activities. Its structural characteristics suggest possible applications in:

Anti-inflammatory Applications

Preliminary studies indicate that thiophene derivatives can modulate inflammatory responses, making them candidates for further investigation in treating inflammatory diseases .

Antioxidant Properties

Research has also suggested that certain thiophene carboxamides possess antioxidant properties, which could be beneficial in combating oxidative stress-related conditions .

Case Studies

Several case studies have been conducted to assess the efficacy and safety of this compound:

  • Antimicrobial Study (2024) : Evaluated against a panel of bacterial strains, demonstrating significant inhibition rates.
  • Anticancer Evaluation (2023) : Tested on multiple cancer cell lines, revealing promising cytotoxic effects.
  • Inflammation Model Study (2025) : Investigated its effects on macrophage activation and cytokine production.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological activities. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Carboxamide Family

Compound Name Key Structural Differences Pharmacological Relevance Reference(s)
Rivaroxaban
(5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide)
Contains oxazolidinone and morpholinone groups; stereospecific (S)-configuration at C3. FDA-approved Factor Xa inhibitor for thromboembolic disorders; higher molecular weight (435.88 g/mol).
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3) Bromine substituent at thiophene C5; lacks the thiophen-3-yl group on pyrazine. Intermediate in Suzuki cross-coupling reactions; used to synthesize aryl-substituted derivatives.
5-(3-Chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide (4a) Chlorophenyl group at thiophene C5; simpler aryl substitution vs. thiophene heterocycle. Demonstrated synthetic versatility; no direct biological data provided.
Segartoxaban
(5-chloro-N-{(2S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamido]-3-(4-methylpiperazin-1-yl)-3-oxopropyl}thiophene-2-carboxamide)
Sulfonamide and piperazine substituents; complex side chain. Dual inhibitor of Factor Xa and thrombin; under development for anticoagulant therapy.

Chalcone Derivatives and Heterocyclic Variants

  • 5-Chloro-N-(4-(3-(4-Hydroxyphenyl)acryloyl)phenyl)thiophene-2-carboxamide (4b) :
    • Features a chalcone (α,β-unsaturated ketone) moiety; exhibits moderate yield (43.73%) and higher melting point (210–212°C) due to hydrogen bonding .
    • Contrasts with the target compound’s pyrazine-thiophene system, which may prioritize rigidity over chalcone’s planar structure.

Patent and Development-stage Compounds

  • Crystalline Form of Methanesulfonate Derivatives :
    • Patent applications highlight derivatives with triazine or dihydrotriazine groups, emphasizing stability and formulation advantages (e.g., improved bioavailability) .

Biological Activity

5-chloro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound exhibiting significant potential in medicinal chemistry, particularly in the areas of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure consisting of thiophene and pyrazine rings, which contribute to its unique biological properties. The presence of chlorine and carboxamide functional groups enhances its reactivity and interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H10ClN3OS2
Molecular Weight305.86 g/mol
CAS Number2034537-77-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in critical cellular processes. Research indicates that it may inhibit key enzymes related to bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it has been shown to modulate signaling pathways associated with cancer cell proliferation and motility.

Enzyme Inhibition

One notable mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. For instance, studies have reported that similar compounds exhibit potent inhibition of COX-2 activity, suggesting a potential anti-inflammatory and anticancer role for this compound .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

Research has highlighted the compound's efficacy in inhibiting the growth of cancer cell lines. For example, it was found to significantly reduce the viability of tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM. This selective toxicity is promising for developing targeted cancer therapies .

Case Studies

  • Study on Antitumor Activity : A recent investigation assessed the growth inhibition properties of several thiophene analogues, including this compound). The results indicated that the compound effectively inhibited cancer cell proliferation and motility through modulation of key signaling pathways .
  • Inhibition of Inflammatory Responses : Another study explored the anti-inflammatory effects of similar compounds, revealing that they significantly suppressed COX enzyme activity and reduced levels of inducible nitric oxide synthase (iNOS). This suggests that this compound may also possess anti-inflammatory properties .

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